molecular formula C11H14INOS B12703489 4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide CAS No. 96160-03-1

4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide

Cat. No.: B12703489
CAS No.: 96160-03-1
M. Wt: 335.21 g/mol
InChI Key: MIFGFVAFHWQLLM-UHFFFAOYSA-M
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Description

4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with a methoxyphenyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thioamide and methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolium ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to donate or accept electrons also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

96160-03-1

Molecular Formula

C11H14INOS

Molecular Weight

335.21 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C11H14NOS.HI/c1-12-7-8-14-11(12)9-3-5-10(13-2)6-4-9;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1

InChI Key

MIFGFVAFHWQLLM-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SCC1)C2=CC=C(C=C2)OC.[I-]

Origin of Product

United States

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